REACTION_CXSMILES
|
C(OC([N:8]1[CH2:11][CH:10](OS(C)(=O)=O)[CH2:9]1)=O)(C)(C)C.[OH:17][CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>>[OH:17][CH:18]1[CH2:23][CH2:22][N:21]([CH:10]2[CH2:9][NH:8][CH2:11]2)[CH2:20][CH2:19]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)OS(=O)(=O)C
|
Name
|
|
Quantity
|
2.89 g
|
Type
|
reactant
|
Smiles
|
OC1CCNCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (100 ml) and 5% aqueous sodium bicarbonate solution (100 ml)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with a further portion of ethyl acetate (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed from the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCN(CC1)C1CNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |